8-Amino-6-methoxyquinoline
Overview
Description
8-Amino-6-methoxyquinoline is a chemical compound with the molecular formula C10H10N2O . It is also known by other names such as 6-methoxyquinolin-8-amine and Amichin . The molecular weight of this compound is 174.20 g/mol . It is recognized for its use in the synthesis of various compounds and has been used as a central element in the creation of new derivatives .
Synthesis Analysis
The compound 8-Amino-6-methoxyquinolinium 2,4-dinitrophenolate (8A6MQDNP) was synthesized and characterized using FT-IR, FT-Raman, and UV–Vis spectroscopic techniques . A new series of compounds was prepared from 6-methoxyquinolin-8-amine or its N - (2-aminoethyl) analogue via Ugi-azide reaction .
Molecular Structure Analysis
The optimized molecular structure and harmonic resonance frequencies of the molecule were computed based on DFT/B3LYP method with a 6-311G++ (d,p) basis set . The UV–Vis spectral analysis reveals the π to π* and n to π* electronic transitions of the molecule .
Chemical Reactions Analysis
The 8-amino-6-methoxyquinoline pharmacophore is part of antimalarials like primaquine and tafenoquine and was therefore used as a central element of the new derivatives . Their linkers between the quinoline and the tert-butyltetrazole moieties differ in chain length, basicity, and substitution .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 174.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The XLogP3 value is 1.4 .
Scientific Research Applications
Antiparasitic Activities
8-Aminoquinolines, including derivatives of 8-amino-6-methoxyquinoline, are recognized for their significant antiparasitic activities. Research demonstrates their efficacy in animal models of malaria, pneumocystis pneumonia, and leishmaniasis. The structural configuration of these compounds, particularly the enantiomers, plays a crucial role in determining their efficacy and toxicity profiles, which are important for therapeutic applications (Nanayakkara et al., 2008).
Applications in Malaria Treatment
8-Aminoquinolines have been instrumental in the treatment of latent malaria. They have contributed to groundbreaking scientific discoveries in malaria therapy and hold enduring promise against endemic malaria. The historical and technical aspects of 8-aminoquinoline therapy offer valuable insights into the development of new drugs and the improvement of clinical practices in malaria treatment (Baird, 2019).
Antiplasmodial Activity
Compounds derived from 8-amino-6-methoxyquinoline have shown promising antiplasmodial activity against Plasmodium falciparum. The structure of these compounds, particularly the linkers between the quinoline and tetrazole moieties, significantly influences their activity and cytotoxicity, indicating their potential in the development of antimalarial drugs (Hochegger et al., 2021).
Herbicidal Potential
The quinoline skeleton, including 8-methoxyquinoline derivatives, is often utilized in designing synthetic compounds with varied pharmacological properties. Synthesized compounds have shown significant herbicidal activity, indicating the potential of 8-amino-6-methoxyquinoline derivatives in agricultural applications (A. E. et al., 2015).
Fluorescent Sensors and Cell Imaging
8-Aminoquinoline based sensors exhibit rapid responses and high selectivity for metal ions like zinc, making them suitable for cell imaging studies. Their fluorescent properties and the ability to detect zinc ions at low concentrations demonstrate their utility in biomedical research and diagnostics (Pradhan et al., 2015).
Chemosensors for Metal Ions
Derivatives of 8-methoxyquinoline have been investigated as chemosensors for metal ions such as cadmium. Their selective binding and fluorescence response to specific metal ions highlight their potential application in environmental monitoring and food safety (Prodi et al., 2001).
Safety And Hazards
The compound should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Formation of dust and aerosols should be avoided . In case of inhalation, the victim should be moved into fresh air. If breathing is difficult, oxygen should be given. If not breathing, artificial respiration should be given and a doctor should be consulted immediately .
properties
IUPAC Name |
6-methoxyquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-8-5-7-3-2-4-12-10(7)9(11)6-8/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGTVPCTAKYCSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30237983 | |
Record name | 8-Quinolinamine, 6-methoxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Amino-6-methoxyquinoline | |
CAS RN |
90-52-8 | |
Record name | 6-Methoxy-8-aminoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methoxy-8-quinolinamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Amino-6-methoxyquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119507 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 8-Amino-6-methoxyquinoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13573 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-Quinolinamine, 6-methoxy- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30237983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-methoxy-8-quinolylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-METHOXY-8-QUINOLINAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35HXP99PXF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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